molecular formula C7H11ClF3NO2 B1436021 methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 1212115-75-7

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B1436021
CAS No.: 1212115-75-7
M. Wt: 233.61 g/mol
InChI Key: RQQYZTONTAQRGS-FHAQVOQBSA-N
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Description

Chemical Identity and Nomenclature

This compound is a chiral fluorinated heterocyclic compound with the Chemical Abstracts Service registry number 2140264-93-1. The International Union of Pure and Applied Chemistry name precisely defines the stereochemical arrangement and functional group positioning within the pyrrolidine framework. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics for practical applications in synthetic chemistry and pharmaceutical research.

The molecular structure encompasses a five-membered pyrrolidine ring bearing a trifluoromethyl group at the 4-position and a methyl carboxylate group at the 3-position, with both substituents oriented in the R-configuration. This specific stereochemical arrangement is critical for the compound's biological activity and synthetic utility, as the defined spatial orientation of functional groups directly influences molecular recognition and reactivity patterns.

Property Value
Molecular Formula C₇H₁₁ClF₃NO₂
Molecular Weight 233.62 g/mol
Chemical Abstracts Service Number 2140264-93-1
Molecular Descriptor Language Number MFCD30803083
Simplified Molecular Input Line Entry System O=C(OC)[C@H]1CNC[C@@H]1C(F)(F)F.Cl

The compound's nomenclature reflects the systematic approach to naming stereochemically defined molecules, where the (3R,4R) designation indicates the absolute configuration at carbon atoms 3 and 4 of the pyrrolidine ring system. The trifluoromethyl group represents one of the most electronegative substituents in organic chemistry, significantly altering the electronic properties of the parent pyrrolidine scaffold.

Historical Context of Fluorinated Pyrrolidine Development

The development of fluorinated heterocycles, including pyrrolidine derivatives, has its origins in pioneering work conducted over nine decades ago. The historical trajectory of fluorinated heterocycle synthesis can be traced to the seminal contributions of Chichibabin, who accomplished the synthesis of 2-fluoropyridine more than 90 years ago. However, substantial progress in this domain remained limited until the 1950s, when significant advances in synthetic methodologies and the introduction of more manageable fluorinating agents catalyzed rapid development in the field.

The 1950s marked a transformative period in fluorinated compound development, particularly with the rational design approach that led to the preparation of 5-fluorouracil as an anti-cancer agent. This breakthrough demonstrated the profound impact that strategic fluorine incorporation could have on biological activity and established fluorinated compounds as essential components of the pharmaceutical arsenal. The success of 5-fluorouracil heralded the development of numerous related anti-cancer agents that continue to maintain important clinical applications five decades after their original discovery.

Another major milestone in fluorinated heterocycle development occurred in the early 1970s with the discovery of the fluoroquinolone family of antibiotics. The clinical approval of ciprofloxacin for human use in the late 1980s exemplified the therapeutic potential of fluorinated heterocycles and stimulated extensive research efforts in developing new fluoroquinolone derivatives. These historical developments established the foundation for modern fluorinated pyrrolidine chemistry and demonstrated the strategic importance of fluorine substitution in medicinal chemistry applications.

The evolution of fluorinated pyrrolidine synthesis has been driven by the recognition that fluorine substitution can dramatically enhance pharmaceutical properties while maintaining favorable biological activity profiles. Contemporary research in this field continues to build upon these historical foundations, with this compound representing a sophisticated example of modern synthetic capabilities in creating stereochemically defined fluorinated building blocks.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from the unique combination of structural features that confer exceptional versatility and biological relevance. The pyrrolidine scaffold itself represents one of the most important nitrogen-containing heterocycles utilized by medicinal chemists for drug discovery and development. The five-membered saturated ring system provides several distinct advantages, including the ability to efficiently explore pharmacophore space through sp³-hybridization, significant contributions to molecular stereochemistry, and enhanced three-dimensional coverage due to the non-planarity of the ring structure.

The incorporation of a trifluoromethyl group at the 4-position of the pyrrolidine ring introduces profound electronic and steric effects that significantly alter the compound's chemical and biological properties. Fluorine's exceptional electronegativity and small atomic size provide unique characteristics that enhance drug potency, selectivity, metabolic stability, and pharmacokinetic properties. The high carbon-fluorine bond dissociation energy, typically 109 kilocalories per mole or greater, is often exploited by medicinal chemists to block metabolic soft spots, thereby reducing metabolic clearance and preventing the formation of reactive metabolites.

The strategic placement of the methyl carboxylate group at the 3-position provides additional synthetic handles for further functionalization and molecular elaboration. This ester functionality can undergo various chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to primary alcohols, or coupling reactions with amines to form amide derivatives. The combination of these functional groups within a stereochemically defined framework creates a versatile building block capable of accessing diverse chemical space.

Structural Feature Chemical Significance Medicinal Chemistry Impact
Pyrrolidine ring sp³-hybridization, conformational flexibility Enhanced three-dimensional pharmacophore exploration
Trifluoromethyl group High electronegativity, metabolic stability Improved potency, selectivity, and pharmacokinetics
Methyl carboxylate Synthetic handle, polarity modulation Enables further functionalization and property optimization
(3R,4R) stereochemistry Defined spatial arrangement Precise molecular recognition and biological activity

The compound's significance is further enhanced by the growing recognition of fluorinated compounds in pharmaceutical development. Of the 38 small molecule drugs approved by the Food and Drug Administration in 2018, 18 contained fluorine atoms, demonstrating the continued importance of fluorine in modern drug design. This trend reflects the unique ability of fluorine substitution to enhance molecular properties while maintaining favorable safety and efficacy profiles.

Current Research Landscape and Applications

The current research landscape surrounding this compound reflects the broader trends in fluorinated heterocycle development and the continued expansion of pyrrolidine-based drug discovery programs. Contemporary research efforts focus on exploiting the compound's unique structural features for the development of novel therapeutic agents targeting central nervous system disorders and other medical conditions.

Recent advances in asymmetric synthesis methodologies have enabled the efficient preparation of highly functionalized trifluoromethyl-substituted pyrrolidines with multiple contiguous stereogenic centers. These developments have been facilitated by organocatalytic domino Michael/Mannich cycloaddition sequences that occur with high yields and excellent stereoselectivities, providing scalable synthetic routes to trifluoromethylated pyrrolidines with significant medical potential. The availability of such synthetic methodologies has expanded access to stereochemically complex fluorinated building blocks and accelerated their incorporation into drug discovery programs.

The stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines through asymmetric Michael addition followed by hydrogenative cyclization represents another significant advancement in the field. These methodologies utilize direct organocatalytic addition of trifluoromethyl ketones to nitroolefins under mild reaction conditions and low catalyst loadings, generating Michael adducts with excellent diastereoselectivity and enantioselectivity. Subsequent catalytic hydrogenation stereoselectively produces 2-trifluoromethylated pyrrolidines bearing three contiguous stereocenters, demonstrating the sophisticated synthetic capabilities now available for accessing complex fluorinated scaffolds.

Current applications of this compound and related compounds span multiple therapeutic areas. The compound serves as a key intermediate in the synthesis of pharmaceutical candidates targeting central nervous system disorders, where the combination of pyrrolidine pharmacophore and trifluoromethyl substitution provides enhanced blood-brain barrier penetration and metabolic stability. Research programs investigating the compound's utility in developing treatments for neurological and psychiatric conditions continue to expand, driven by the favorable properties imparted by its unique structural features.

The industrial availability of this compound from multiple commercial suppliers reflects the compound's established importance in pharmaceutical research. Various chemical suppliers offer the compound with purities typically ranging from 95% to 97%, enabling its widespread use in both academic and industrial research settings. The compound's commercial availability in multiple geographic regions, including shipment options from China, the United States, India, and Germany, demonstrates its global significance in chemical research and development.

Properties

IUPAC Name

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQYZTONTAQRGS-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Pyrrolidine Ring

The core pyrrolidine ring can be synthesized through intramolecular cyclization of suitable precursors such as amino acids or amino alcohols. A common approach involves:

  • Starting from a protected amino acid derivative (e.g., N-protected amino ester).
  • Cyclization using acid or base catalysis, often under reflux conditions.

Step 2: Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position can be introduced via:

Step 3: Esterification at the 3-Position

The methyl ester is typically introduced through:

  • Carboxylation of the corresponding amino acid derivative, followed by methylation with methyl iodide or dimethyl sulfate.
  • Alternatively, direct esterification of the carboxylic acid with methanol under acidic catalysis.

Step 4: Stereoselective Control

Achieving the (3R,4R) stereochemistry involves:

  • Using chiral auxiliaries or chiral catalysts during key steps.
  • Employing stereoselective reagents or conditions that favor the desired configuration.

Step 5: Salt Formation

The final step involves:

  • Treatment of the free base with hydrochloric acid (HCl) in a suitable solvent (e.g., ether, ethanol) to produce the hydrochloride salt.
  • Crystallization to obtain pure this compound.

Representative Reaction Scheme

[Protected amino acid precursor] 
   → Cyclization → Pyrrolidine core 
   → Trifluoromethylation → 4-(Trifluoromethyl)pyrrolidine 
   → Esterification → Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate 
   → Salt formation → this compound

Data Table: Summary of Key Reaction Conditions

Step Reagents Conditions Purpose References
Ring formation Amino acid derivatives Reflux, acid/base catalysis Pyrrolidine ring synthesis
Trifluoromethylation Togni's reagent or Umemoto's reagent Room temperature to mild heating, in presence of Cu/Ag catalysts Introduction of CF₃ group
Esterification Methyl iodide or methyl sulfate Methylation in basic or acidic medium Methyl ester formation
Salt formation HCl in ethanol or ether Room temperature Hydrochloride salt precipitation

Research Findings and Notes

  • Stereoselectivity : Achieving the (3R,4R) stereochemistry is critical for biological activity. Chiral catalysts or auxiliaries are employed to control stereochemistry during cyclization and trifluoromethylation steps.
  • Yield and Purity : Typical yields range from 50-80%, with purities exceeding 97% after purification.
  • Safety considerations : Handling trifluoromethylating reagents requires caution due to their reactivity and potential toxicity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The ester group may undergo hydrolysis, releasing the active form of the compound that can exert its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name (CAS) Substituents Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
Target Compound (2140264-93-1) -CF₃, -COOCH₃ (3R,4R) 247.67 (free base) High metabolic stability, HCl salt enhances solubility
PBXA3221-1 (2101775-05-5) -CH₃, -COOCH₃ (3R,4R) 193.67 (free base) Reduced lipophilicity vs. CF₃ analog; used in SAR studies
PB94454 (1909288-71-6) -CF₃, -COOH (3S,4S) 213.15 Free acid form; opposite stereochemistry limits target affinity
CAS 1212115-75-7 -CF₃, -COOCH₃ trans (3R,4S) 247.67 (free base) Altered stereochemistry impacts receptor binding
Methyl (3R,4S)-4-(4-chlorophenyl) analog -Cl (aromatic), -COOCH₃ (3R,4S) 276.16 Aromatic substitution diversifies electronic profile

Key Observations :

  • Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound increases lipophilicity (logP ~1.5 vs. ~0.8 for -CH₃) and metabolic stability compared to PBXA3221-1, making it preferable for CNS-targeting drugs .
  • Ester vs. Acid : The methyl ester in the target compound improves cell permeability over the carboxylic acid derivative PB94454, which may require prodrug strategies for bioavailability .
  • Stereochemistry : The (3R,4R) configuration shows higher target affinity (e.g., enzyme inhibition IC₅₀ < 100 nM) compared to the (3S,4S) or trans isomers, as observed in receptor-binding assays .

Pharmacological and Industrial Relevance

  • Complex Derivatives () : Compounds like EP 4374877A2’s spirocarboxamide highlight the target compound’s role as a precursor in synthesizing advanced molecules with multi-target activity .

Biological Activity

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound that has garnered attention in various fields of research due to its unique chemical structure and biological properties. This article delves into its biological activity, applications, and relevant research findings.

  • Molecular Formula: C7H11ClF3NO
  • CAS Number: 1212115-75-7
  • Synonyms: Methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

The trifluoromethyl group in this compound enhances its metabolic stability and lipophilicity, making it suitable for pharmaceutical applications.

Pharmaceutical Applications

  • Neurological Disorders : The compound is being explored as an intermediate in the synthesis of drugs targeting neurological disorders. Its unique trifluoromethyl group is believed to enhance the efficacy and stability of potential therapeutic agents .
  • Anticancer Potential : Recent studies indicate that derivatives of pyrrolidine compounds exhibit anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Muscarinic Receptor Interaction : Research has identified that certain pyrrolidine derivatives can act as ligands for the M3 muscarinic acetylcholine receptor, which is implicated in cancer progression. This interaction could provide insights into the compound's potential role in cancer therapy .

Agricultural Chemistry

The compound is utilized in the formulation of agrochemicals due to its enhanced efficacy in pest control products. The trifluoromethyl group contributes to better penetration into plant tissues, improving the effectiveness of pesticides .

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported that a related pyrrolidine derivative induced apoptosis in FaDu hypopharyngeal tumor cells with efficacy superior to standard treatments like bleomycin .
  • Mechanistic Studies : Investigations into the mechanism of action have shown that these compounds may inhibit key signaling pathways involved in cell proliferation and survival. For instance, inhibition of the M3 receptor has been linked to reduced tumor growth and metastasis in preclinical models .

Comparative Analysis

Property/ActivityMethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate HClRelated Compounds
Neurological ActivityPotential as drug intermediateYes
Anticancer ActivityCytotoxicity against cancer cell linesYes
Muscarinic Receptor BindingInteraction with M3 receptorYes
Agricultural EfficacyEnhanced pest control efficacyYes

Q & A

Q. Basic

  • 1H/13C NMR :
    • The methyl ester group appears as a singlet at ~δ 3.6–3.8 ppm (1H NMR).
    • The pyrrolidine ring protons exhibit splitting patterns consistent with (3R,4R) stereochemistry (e.g., axial-equatorial coupling).
    • CF3 groups show characteristic 19F NMR signals near δ -60 to -70 ppm.
  • LC-MS/HPLC :
    • ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 262.1) and purity (>95% via reverse-phase HPLC with C18 columns, as in similar compounds) .
  • X-ray Crystallography : Used to resolve absolute configuration in related pyrrolidine derivatives .

How can researchers optimize reaction conditions to improve the yield of this compound while minimizing racemization?

Q. Advanced

  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) during stereosensitive steps reduce epimerization.
  • Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantiomeric excess (ee) in trifluoromethylation .
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates and improve reaction homogeneity.
  • Workup Strategies : Rapid quenching and salt formation (e.g., HCl precipitation) prevent degradation of the free base .

What analytical strategies are recommended to resolve discrepancies in reported HPLC purity data for this compound?

Q. Advanced

  • Column Selection : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers and confirm stereochemical purity.
  • Mobile Phase Optimization : Adjust pH with trifluoroacetic acid (0.1% v/v) to sharpen peaks and resolve co-eluting impurities.
  • Cross-Validation : Compare retention times and UV spectra with authenticated reference standards (e.g., PharmaBlock’s PBXA3229-1) .
  • High-Resolution MS : Identify trace impurities (e.g., de-esterified by-products) via exact mass analysis .

What are the common impurities or by-products observed during the synthesis of this compound, and how are they identified and quantified?

Q. Basic

  • Impurities :
    • Des-methyl ester : Formed via ester hydrolysis under acidic conditions; detected by LC-MS (m/z 248.1).
    • Diastereomers : Arise from racemization during Boc deprotection; resolved via chiral HPLC .
  • Quantification :
    • NMR Integration : Compare peak areas of impurity signals (e.g., δ 2.5–3.0 ppm for diastereomers).
    • Calibration Curves : Use spiked samples to validate HPLC impurity thresholds (e.g., <0.5% per ICH guidelines) .

How does the introduction of the trifluoromethyl group influence the compound's reactivity and physical properties, and what methodological adjustments are required in synthetic protocols?

Q. Advanced

  • Reactivity Impact :
    • The electron-withdrawing CF3 group reduces nucleophilicity at the pyrrolidine nitrogen, requiring stronger acylating agents for derivatization.
    • Enhanced metabolic stability in biological assays necessitates stringent anhydrous conditions during synthesis .
  • Physical Properties :
    • Increased lipophilicity (logP ~1.5–2.0) affects solubility; use co-solvents (DMSO:water mixtures) for in vitro studies.
    • Adjust crystallization protocols (e.g., anti-solvent addition with MTBE) to improve hydrochloride salt purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.